molecular formula C61H93N5O13 B1245857 Sanglifehrin C

Sanglifehrin C

カタログ番号: B1245857
分子量: 1104.4 g/mol
InChIキー: GYXRDKLWEUPOMU-UQIUYKCVSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sanglifehrin C is a natural product found in Streptomyces with data available.

科学的研究の応用

Antiviral Activity

Sanglifehrin C has been investigated for its antiviral properties, particularly against HCV. Preclinical studies indicate that it inhibits the isomerase activity of cyclophilins and disrupts the interaction between CypA and HCV NS5A, which is crucial for viral replication. In vitro studies have shown that this compound is effective at low concentrations, with 50% effective concentrations (EC50) significantly lower than those observed for CsA .

Immunosuppression

The immunosuppressive effects of this compound are being explored as potential therapeutic interventions in organ transplantation and autoimmune diseases. Its ability to inhibit T cell proliferation without completely blocking T cell anergy makes it a promising candidate for minimizing transplant rejection while maintaining immune tolerance .

Antifibrotic Properties

Recent research highlights the antifibrotic potential of Sanglifehrin A, which may extend to its analogs, including this compound. Studies indicate that it targets cyclophilin B to inhibit collagen synthesis in fibrotic tissues, thereby mitigating conditions such as lung fibrosis . This mechanism could be leveraged for treating fibrotic diseases where excessive collagen deposition is a hallmark.

Comparative Data on Sanglifehrins

CompoundAffinity for CypAImmunosuppressive ActivityAntiviral Efficacy
Sanglifehrin A10-20 times greater than CsALower than CsAEffective against HCV
Sanglifehrin B10-20 times greater than CsALower than CsAEffective against HCV
This compoundComparable to CsAPotentially lower immunosuppressionUnder investigation
Sanglifehrin DComparable to CsALower than CsAUnder investigation

Study on Hepatitis C Treatment

In a study examining the effectiveness of various cyclophilin inhibitors, Sanglifehrins A-D were evaluated for their ability to disrupt the interaction between cyclophilins and HCV proteins. Results indicated that all sanglifehrins were more potent than CsA in inhibiting this interaction, with significant implications for developing new antiviral therapies .

Immunological Studies

Research demonstrated that while Sanglifehrin A effectively inhibits T cell activation, it does not prevent T cell anergy induced by T cell receptor engagement. This characteristic may allow for selective immunosuppression in transplant patients without compromising overall immune function .

Fibrosis Models

In vitro studies using human lung fibroblasts indicated that treatment with Sanglifehrin A led to reduced collagen secretion in models of idiopathic pulmonary fibrosis (IPF). These findings suggest potential therapeutic applications for this compound in managing fibrotic diseases .

特性

分子式

C61H93N5O13

分子量

1104.4 g/mol

IUPAC名

(3S,6S,9R,12S,14R,15S,16S,17E,19E,22S,25S)-22-[(2E,4E,8S,9S)-10-[(2S,3R,4S,5S,6R,9S,11S)-9-ethyl-4-hydroxy-3,5,11-trimethyl-8-oxo-1-oxa-7-azaspiro[5.5]undecan-2-yl]-9-hydroxy-8-methyldeca-2,4-dien-2-yl]-16-hydroxy-3-[(3-hydroxyphenyl)methyl]-12-methoxy-12,15-dimethyl-6-propan-2-yl-13,23-dioxa-1,4,7,29-tetrazatricyclo[23.3.1.09,14]nonacosa-17,19-diene-2,5,8,24-tetrone

InChI

InChI=1S/C61H93N5O13/c1-12-43-31-38(6)61(64-55(43)71)41(9)53(70)40(8)51(78-61)34-49(69)36(4)21-15-13-16-22-37(5)50-27-18-14-17-26-48(68)39(7)54-45(28-29-60(10,76-11)79-54)56(72)63-52(35(2)3)57(73)62-47(33-42-23-19-24-44(67)32-42)58(74)66-30-20-25-46(65-66)59(75)77-50/h13-14,16-19,22-24,26,32,35-36,38-41,43,45-54,65,67-70H,12,15,20-21,25,27-31,33-34H2,1-11H3,(H,62,73)(H,63,72)(H,64,71)/b16-13+,18-14+,26-17+,37-22+/t36-,38-,39-,40-,41-,43-,45+,46-,47-,48-,49-,50-,51-,52-,53-,54+,60-,61+/m0/s1

InChIキー

GYXRDKLWEUPOMU-UQIUYKCVSA-N

異性体SMILES

CC[C@H]1C[C@@H]([C@@]2([C@H]([C@H]([C@H]([C@@H](O2)C[C@@H]([C@@H](C)CC/C=C/C=C(\C)/[C@@H]3C/C=C/C=C/[C@@H]([C@@H]([C@@H]4[C@@H](CC[C@@](O4)(C)OC)C(=O)N[C@H](C(=O)N[C@H](C(=O)N5CCC[C@H](N5)C(=O)O3)CC6=CC(=CC=C6)O)C(C)C)C)O)O)C)O)C)NC1=O)C

正規SMILES

CCC1CC(C2(C(C(C(C(O2)CC(C(C)CCC=CC=C(C)C3CC=CC=CC(C(C4C(CCC(O4)(C)OC)C(=O)NC(C(=O)NC(C(=O)N5CCCC(N5)C(=O)O3)CC6=CC(=CC=C6)O)C(C)C)C)O)O)C)O)C)NC1=O)C

同義語

sanglifehrin C

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sanglifehrin C
Reactant of Route 2
Sanglifehrin C
Reactant of Route 3
Sanglifehrin C
Reactant of Route 4
Sanglifehrin C
Reactant of Route 5
Sanglifehrin C
Reactant of Route 6
Sanglifehrin C

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。